6-Methoxyspiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one hydrochloride
Description
Properties
IUPAC Name |
6-methoxyspiro[3H-1,3-benzoxazine-2,4'-piperidine]-4-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3.ClH/c1-17-9-2-3-11-10(8-9)12(16)15-13(18-11)4-6-14-7-5-13;/h2-3,8,14H,4-7H2,1H3,(H,15,16);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNMYEOHLKVBVJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC3(CCNCC3)NC2=O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxyspiro[benzo[e][1,3]oxazine-2,4’-piperidin]-4(3H)-one hydrochloride typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The process would include rigorous quality control measures to maintain the purity and stability of the compound.
Chemical Reactions Analysis
Types of Reactions
6-Methoxyspiro[benzo[e][1,3]oxazine-2,4’-piperidin]-4(3H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Applications in Scientific Research
The applications of 6-Methoxyspiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one hydrochloride span several domains:
Medicinal Chemistry
This compound has been explored for its potential pharmacological activities. Research indicates that spiro compounds often exhibit unique biological properties due to their structural features, making them candidates for drug development.
- Anticancer Activity : Studies have shown that derivatives of spiro compounds can inhibit tumor growth and induce apoptosis in cancer cells. The specific mechanisms often involve the modulation of signaling pathways related to cell proliferation and survival.
Neuropharmacology
The compound's structure suggests potential interactions with neurotransmitter systems. Preliminary studies indicate that it may influence pathways associated with mood regulation and cognitive function.
- Cognitive Enhancers : Some spiro compounds have been reported to enhance memory and learning capabilities in animal models, suggesting that this compound could have similar effects.
Material Science
Due to its unique chemical structure, this compound can be utilized in the development of novel materials.
- Photoresponsive Materials : Compounds with spiro configurations are often used in the creation of photoresponsive materials that change properties upon exposure to light. This application is particularly relevant in the fields of optics and electronics.
Case Studies and Research Findings
A review of current literature reveals a variety of studies focusing on the applications and effects of spiro compounds similar to this compound:
Mechanism of Action
The mechanism of action of 6-Methoxyspiro[benzo[e][1,3]oxazine-2,4’-piperidin]-4(3H)-one hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations: Methoxy vs. Ethoxy
The ethoxy analog, 6-Ethoxyspiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one hydrochloride (CAS 1823188-30-2), differs only in the alkoxy group (ethoxy instead of methoxy). This minor structural change impacts physicochemical properties:
- Commercial Availability : The ethoxy variant is widely available in pharmaceutical and intermediate grades (purity 97–99.6%), with suppliers highlighting its use in medicinal chemistry .
| Property | 6-Methoxy Derivative | 6-Ethoxy Derivative |
|---|---|---|
| Substituent | -OCH₃ | -OCH₂CH₃ |
| Molecular Weight (g/mol) | ~338.7* | ~352.8† |
| LogP (Predicted) | ~2.1‡ | ~2.8‡ |
| Commercial Accessibility | Limited | High |
*Estimated based on trifluoromethoxy analog ().
†Calculated from ethoxy derivative’s CAS data ().
‡Predicted using fragment-based methods.
Salicylanilide-Derived Benzoxazines
NSC777205 and NSC777207, 3-phenyl-2H-benzo[e][1,3]oxazine-2,4(3H)-dione derivatives, share a benzooxazine core but lack the spiro-piperidine moiety. Key differences include:
- BBB Permeability : NSC777205 exhibits 2-fold higher BBB penetration than NSC777207, attributed to reduced polarity from the 4-chloro-2-fluorophenyl group .
- Therapeutic Applications : These compounds target pro-oncogenic c-Met/EGFR pathways in colorectal cancer, whereas the methoxy spiro-piperidine derivative’s applications remain underexplored .
CCL-2d (3-(4-chloro-2-fluorophenyl)-7-methoxy-2H-benzo[e][1,3]oxazine-2,4(3H)-dione), another analog, demonstrates anti-inflammatory effects in rheumatoid arthritis models. The 7-methoxy position in CCL-2d contrasts with the 6-methoxy group in the target compound, suggesting divergent structure-activity relationships .
Bromo and Trifluoromethoxy Derivatives
- 6-Bromo Analog: 6-Bromospiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one (CAS 691868-45-8) has a bromine atom at the 6-position.
- 6-Trifluoromethoxy Analog : This derivative (CAS 1823184-48-0) replaces methoxy with a trifluoromethoxy group, significantly increasing lipophilicity (LogP ~3.5) and metabolic resistance, making it suitable for CNS-targeted therapies .
Quinazolinone Derivatives
Key Research Findings and Data
Table 1: Pharmacokinetic and Toxicity Profiles of Selected Analogs
*AU: Arbitrary Units from in silico models ().
Biological Activity
6-Methoxyspiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one hydrochloride is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its efficacy in various biological contexts.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 284.73 g/mol. The compound features a complex spiro structure that contributes to its unique biological activities.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit notable antioxidant properties. The presence of methoxy and spiro configurations enhances the electron-donating ability of the molecule, which is crucial for scavenging free radicals. A comparative study showed that derivatives of spirooxazines demonstrated significant radical scavenging activity, suggesting that this compound may possess similar capabilities .
Antimicrobial Properties
Several studies have evaluated the antimicrobial effects of spiro compounds. For instance, derivatives have shown promising results against various bacterial strains and fungi. In vitro assays demonstrated that spiro compounds can disrupt microbial cell membranes, leading to cell lysis . This suggests potential applications in treating infections caused by resistant strains.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored through various models. In experimental studies involving lipopolysaccharide (LPS)-induced inflammation in macrophages, spiro compounds were observed to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 . This mechanism may be attributed to the modulation of NF-kB signaling pathways.
Study 1: Antioxidant Efficacy
A study investigated the antioxidant properties of spiro compounds similar to this compound. The results indicated a dose-dependent increase in antioxidant activity when tested against DPPH radicals. The compound showed a higher efficacy compared to standard antioxidants like ascorbic acid .
Study 2: Antimicrobial Activity
In a clinical setting, derivatives of spiro compounds were tested against multi-drug resistant strains of Staphylococcus aureus. The results revealed a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics, indicating a promising alternative for treatment .
Research Findings and Data Table
Q & A
Q. What are the standard laboratory-scale synthesis protocols for 6-Methoxyspiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one hydrochloride?
Methodological Answer: The synthesis typically involves a multi-step reaction sequence starting with functionalized benzooxazine and piperidine derivatives. Key steps include:
- Coupling Reaction : Reacting a benzooxazine precursor with a methoxy-substituted piperidine derivative under basic conditions (e.g., NaOH in dichloromethane) to form the spirocyclic core .
- Cyclization : Acid-catalyzed cyclization to stabilize the oxazine ring .
- Hydrochloride Salt Formation : Treating the free base with HCl in an anhydrous solvent (e.g., ethanol) to precipitate the hydrochloride salt .
Purification is achieved via recrystallization (ethanol/water) or column chromatography (silica gel, eluent: ethyl acetate/hexane) .
Q. What purification methods are recommended for this compound?
Methodological Answer:
- Recrystallization : Use ethanol/water (7:3 v/v) for high-purity crystals. Monitor solubility at varying temperatures to optimize yield .
- Column Chromatography : For impure batches, employ silica gel with gradient elution (hexane to ethyl acetate). Confirm homogeneity using TLC (Rf ≈ 0.4 in ethyl acetate) .
- HPLC : Preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) resolves closely related impurities, ensuring >98% purity .
Q. How is the compound characterized using spectroscopic and analytical methods?
Methodological Answer:
- NMR : NMR (DMSO-d6, 400 MHz) identifies key protons: methoxy group (δ 3.78, singlet), spirocyclic CH (δ 5.12), and aromatic protons (δ 7.2–7.8). NMR confirms carbonyl (δ 168.1) and quaternary carbons .
- IR : Peaks at 1662 cm (C=O stretch) and 3200–3381 cm (N-H/O-H) validate functional groups .
- Mass Spectrometry : ESI-MS (positive mode) shows [M+H] at m/z 307.2, consistent with the molecular formula .
Q. What safety precautions are critical during handling?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles. Use fume hoods to avoid inhalation (P261/P271) .
- Storage : Store in airtight containers at 2–8°C, away from moisture and ignition sources (P233/P410) .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (P501) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Methodological Answer:
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance cyclization efficiency. Monitor yields via HPLC .
- Temperature Control : Optimize cyclization at 60–80°C (lower temperatures reduce side products) .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus dichloromethane for intermediate stability .
Q. How to address discrepancies in reported biological activities across studies?
Methodological Answer:
- Assay Standardization : Replicate assays using identical cell lines (e.g., HEK293 for NLRP3 inflammasome studies) and positive controls .
- Structural Confirmation : Verify compound identity via X-ray crystallography to rule out polymorphic variations .
- Dose-Response Analysis : Perform IC₅₀ curves in triplicate to account for batch-to-batch variability .
Q. What computational approaches predict the compound’s binding affinity to target proteins?
Methodological Answer:
Q. How to evaluate the compound’s potential as a therapeutic agent for inflammatory diseases?
Methodological Answer:
- In Vitro Models : Test inhibition of IL-1β release in LPS-primed macrophages (IC₅₀ < 10 µM suggests potency) .
- In Vivo Validation : Use murine models of colitis (e.g., DSS-induced) with oral dosing (10 mg/kg/day). Measure colon histopathology and cytokine levels (ELISA) .
- SAR Studies : Modify the methoxy group or piperidine substituents to enhance bioavailability. Assess logP (target: 2–3) and aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
